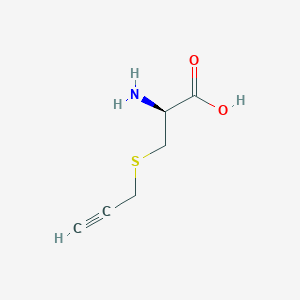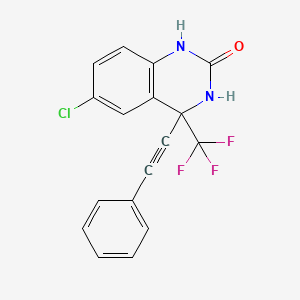
6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its unique combination of functional groups, including a chloro, phenylethynyl, and trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and the chloro-substituted quinazolinone.
Introduction of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of amine or thiol derivatives.
科学研究应用
6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
6-Chloro-4-(phenylethynyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
4-(Phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one is unique due to the presence of all three functional groups (chloro, phenylethynyl, and trifluoromethyl) on the quinazolinone core
属性
CAS 编号 |
214287-66-8 |
|---|---|
分子式 |
C17H10ClF3N2O |
分子量 |
350.7 g/mol |
IUPAC 名称 |
6-chloro-4-(2-phenylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C17H10ClF3N2O/c18-12-6-7-14-13(10-12)16(17(19,20)21,23-15(24)22-14)9-8-11-4-2-1-3-5-11/h1-7,10H,(H2,22,23,24) |
InChI 键 |
AUCQXBRRUPAGQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
![3-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B12920434.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)


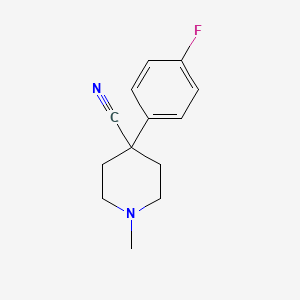
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)
![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
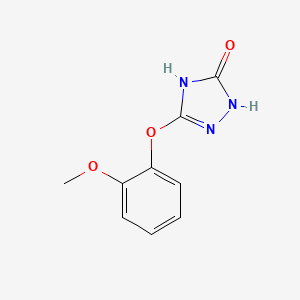
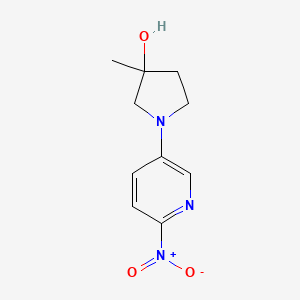
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
